N-(4-carbamoylphenyl)-3-phenoxybenzamide
Description
N-(4-carbamoylphenyl)-3-phenoxybenzamide (CAS: 794585-37-8) is a benzamide derivative with the molecular formula C₂₀H₁₆N₂O₃ and a molecular weight of 332.35 g/mol. Key physicochemical properties include a predicted boiling point of 473.2±30.0°C, density of 1.290±0.06 g/cm³, and pKa of 12.71±0.70 .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-19(23)14-9-11-16(12-10-14)22-20(24)15-5-4-8-18(13-15)25-17-6-2-1-3-7-17/h1-13H,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGKPSEXAGCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-phenoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form N-(4-carbamoylphenyl)-4-nitrobenzamide. This intermediate is then reduced to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthetic pathway is optimized to improve yields and reduce costs. The process involves safe, inexpensive, and high-yield methods, often employing a two-step reaction with isolation of intermediates . This ensures the production is efficient and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions, often using hydrogenation or other reducing agents, can convert nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-carbamoylphenyl)-3-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pigments.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of high-performance pigments and dyes for plastics and textiles.
Mechanism of Action
The mechanism by which N-(4-carbamoylphenyl)-3-phenoxybenzamide exerts its effects involves interactions with specific molecular targets. For instance, in antiviral research, the compound has been shown to inhibit viral proteases, thereby preventing viral replication . The pathways involved often include binding to active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-(4-carbamoylphenyl)-3-phenoxybenzamide with structurally related benzamide derivatives:
Key Observations :
- Substituent Effects: The 3-phenoxy group in the target compound and 4a (from ) enhances π-π stacking interactions, critical for binding to biological targets.
Crystallographic and Stability Comparisons
- Crystal Packing : The target compound’s analog, N-[(4-Carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide , exhibits intramolecular N–H···O hydrogen bonds and π-π stacking, stabilizing its crystal lattice . In contrast, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-hydroxybenzamide relies on intermolecular hydrogen bonds (O–H···O) for stability .
- Thermal Stability : Predicted high boiling points (~473°C) for the target compound suggest superior thermal stability compared to halogenated analogs (e.g., 328.56 g/mol compound in ).
Bioactivity and Therapeutic Potential
- Antiviral Potential: Computational studies highlight carbamoylphenyl benzamides (e.g., N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-thiazolo[3,2-a]pyridine-3-carboxamide) as SARS-CoV-2 spike glycoprotein inhibitors, suggesting a broader antiviral role for this class .
- Antimicrobial Activity : The imidazolone derivative 4a (MIC: 25 μg/mL) outperforms many benzamides, emphasizing the importance of heterocyclic modifications .
Q & A
Q. What are the recommended synthetic routes for N-(4-carbamoylphenyl)-3-phenoxybenzamide, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves coupling 3-phenoxybenzoic acid derivatives with 4-carbamoylaniline under amide-forming conditions. Key steps include:
- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt).
- Reaction with 4-carbamoylaniline in anhydrous solvents (e.g., DMF or DCM) under nitrogen atmosphere .
- Optimization: Temperature control (0–25°C), stoichiometric excess of the amine (1.2–1.5 equivalents), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitoring via TLC or HPLC ensures reaction completion .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and carbamoyl/phenoxy groups. Key signals: NH₂ protons (~6.8–7.2 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
- X-ray Crystallography : Single-crystal XRD resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, intramolecular N–H···O bonds stabilize the carbamoyl group, while π-π interactions between aromatic rings contribute to crystal packing .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations be applied to study this compound's interaction with SARS-CoV-2 spike glycoprotein?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) and receptor (spike protein PDB: 6VSB) by adding hydrogens and optimizing charges.
- Validation : Compare docking poses with known inhibitors (e.g., lopinavir) and validate using RMSD (<2.0 Å) and binding energy (ΔG ≤ -7.0 kcal/mol). Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns assess stability of ligand-receptor complexes .
- Key Interactions : Hydrogen bonds with spike protein residues (e.g., Asp428, Tyr453) and hydrophobic contacts with Phe456/Leu492 .
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound analogs?
- Methodological Answer :
- SAR Study Design : Synthesize analogs with substitutions (e.g., Cl, F at phenyl rings) and test against target enzymes (e.g., viral proteases).
- Activity Comparison :
| Analog | Substitution | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent | None | 12.3 | SARS-CoV-2 |
| Chloro | 4-Cl on phenoxy | 8.7 | SARS-CoV-2 |
| Fluoro | 3-F on benzamide | 15.6 | SARS-CoV-2 |
- Mechanistic Insight : Chloro analogs enhance lipophilicity and binding affinity, while electron-withdrawing groups (e.g., NO₂) may reduce solubility .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity). For example, discrepancies in IC₅₀ values may arise from assay conditions (pH, temperature) or cell line variability.
- Control Experiments : Include positive controls (e.g., remdesivir for antiviral assays) and assess compound stability (HPLC) under experimental conditions.
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., PubChem BioAssay) to identify trends or outliers .
Specialized Methodological Considerations
Q. What strategies optimize crystallization of this compound for X-ray studies?
- Methodological Answer :
- Solvent Selection : Use slow evaporation from ethyl acetate or DMSO/water mixtures (1:3 v/v) to grow single crystals.
- Temperature : Crystallize at 4°C to reduce nucleation rate.
- Hydrogen Bond Engineering : Introduce co-crystallizing agents (e.g., thiourea derivatives) to stabilize lattice via N–H···O/S interactions. Evidence shows intramolecular H-bonds between carbamoyl NH₂ and carbonyl O atoms enhance crystal stability .
Q. How can researchers design robust HPLC/LC-MS methods for quantifying this compound in biological matrices?
- Methodological Answer :
- Column : C18 reverse-phase (5 μm, 150 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 40–80% B over 15 min.
- Detection : UV at 254 nm or MS/MS (MRM transition m/z 350 → 210). Validate with spiked plasma samples (LOQ ≤ 10 ng/mL) and recovery ≥85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
